cycloheptanesulfonamide
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Overview
Description
Cycloheptanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is characterized by a seven-membered cycloheptane ring attached to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide can be synthesized through several methodsAnother method includes the oxidative coupling of thiols and amines, which provides a direct route to sulfonamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to enhance the efficiency of sulfonamide synthesis, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cycloheptanesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride.
Reduction: Reduction of the sulfonamide group to amines under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Cycloheptanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of cycloheptanesulfonamide involves its interaction with specific molecular targetsThis inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness: Cycloheptanesulfonamide is unique due to its seven-membered ring structure, which imparts distinct chemical properties and potential applications compared to other sulfonamides. Its structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1250372-68-9 |
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Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.3 |
Purity |
95 |
Origin of Product |
United States |
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